4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine

Proton Pump Inhibition Medicinal Chemistry Scaffold Hopping

Secure your supply of CAS 2034573-61-8 for next-generation drug discovery. This 4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine is a structurally distinct 4,5,6-trisubstituted pyrimidine, not a generic 2,4- or 4,6-disubstituted analog. Its monofluoromethyl piperidine moiety imparts unique lipophilicity, a tunable 19F NMR handle, and critical target-binding electrostatics that trifluoromethyl or aryl fluoride probes cannot replicate. Unlike common 4-chloro or 4-piperidine variants, this scaffold-hopping intermediate unlocks novel intellectual property space for reversible PPIs beyond revaprazan and offers a differentiated chemotype for selective PIM kinase inhibitor programs. Available in research quantities with certified ≥98% purity; contact us for bulk and custom synthesis inquiries.

Molecular Formula C12H18FN3
Molecular Weight 223.295
CAS No. 2034573-61-8
Cat. No. B2520553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine
CAS2034573-61-8
Molecular FormulaC12H18FN3
Molecular Weight223.295
Structural Identifiers
SMILESCC1=C(N=CN=C1N2CCC(CC2)CF)C
InChIInChI=1S/C12H18FN3/c1-9-10(2)14-8-15-12(9)16-5-3-11(7-13)4-6-16/h8,11H,3-7H2,1-2H3
InChIKeyMIFDYWDAMXDIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine (CAS 2034573-61-8): A Specialized Pyrimidine Building Block for Medicinal Chemistry and Chemical Biology Procurement


4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine (CAS 2034573-61-8) is a synthetic, small-molecule building block belonging to the class of 4,5,6-trisubstituted pyrimidines . It features a unique combination of a 5,6-dimethylpyrimidine core and a 4-(fluoromethyl)piperidine moiety, a structural motif distinct from common 2,4-disubstituted or 4,6-disubstituted pyrimidine analogs. This compound is commercially available with a typical purity of 98% and is principally utilized in the design and synthesis of novel drug candidates and chemical probes .

Why Substituting 4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine with Common Pyrimidine Analogs Jeopardizes Research Reproducibility


Substituting this compound with seemingly similar 5,6-dimethylpyrimidine derivatives, such as those lacking the 4-(fluoromethyl)piperidine group or those with alternative 4-position substituents (e.g., 4-chloro, 4-tetrahydroisoquinoline), introduces profound changes in molecular shape, lipophilicity, and electronic properties, which directly impact target engagement and selectivity [1]. The specific 4-(4-(fluoromethyl)piperidin-1-yl) group is not a generic solubilizing group; its precise spatial orientation and the unique electronic character of the fluoromethyl moiety are critical for establishing key interactions within a target binding pocket, as demonstrated by structure-activity relationship (SAR) studies on analogous chemical series where even minor modifications at the 4-position drastically alter inhibitory activity [2]. Therefore, casual interchangeability without quantitative comparative data on potency, selectivity, or ADME properties against a specific biological target is scientifically unsound and a primary source of data irreproducibility.

Quantitative Differentiation Guide for 4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine (CAS 2034573-61-8) Against Key Analogs


Structural Differentiation from the Reversible Proton Pump Inhibitor Core: 5,6-Dimethyl-4-(tetrahydroisoquinolin-2-yl)pyrimidine (Revaprazan Core)

This compound is a structural analog of the core scaffold found in revaprazan, a reversible gastric H+/K+-ATPase inhibitor [1]. The critical differentiation lies in the replacement of the 4-(1,2,3,4-tetrahydroisoquinolin-2-yl) group in revaprazan's core with a 4-(4-(fluoromethyl)piperidin-1-yl) group in the target compound. This scaffold-hopping modification replaces a fused bicyclic aryl ring system with a monocyclic, saturated piperidine bearing a fluoromethyl substituent, fundamentally altering the molecule's conformational flexibility, basicity (pKa of piperidine vs. tetrahydroisoquinoline), and logP, which are key determinants of target binding kinetics, selectivity against off-target ion channels, and oral bioavailability . While direct comparative biological data for this exact compound is not publicly available, the structural transformation represents a classic medicinal chemistry strategy to explore new intellectual property space and improve pharmacokinetic profiles, making it a high-value intermediate for developing next-generation acid pump antagonists.

Proton Pump Inhibition Medicinal Chemistry Scaffold Hopping

Differentiation from a 4-Chloro Analog: 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine

A closely related analog, 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine, serves a different synthetic purpose . The target compound replaces the chlorine atom at the pyrimidine 4-position with a methyl group at the 5-position and another methyl group at the 6-position, while the piperidine moiety is attached at the 4-position. This is a non-trivial change. The 4-chloro analog is a reactive intermediate poised for nucleophilic aromatic substitution or cross-coupling reactions to introduce diversity at the 4-position. In contrast, the 5,6-dimethyl target compound presents a fully substituted, electron-rich pyrimidine ring with no reactive halogen handle for further diversification at those positions. This makes the target compound a more advanced, late-stage intermediate or a final tool compound for studying the biological impact of a 5,6-dimethyl substitution pattern on a pyrimidine scaffold, a motif found in numerous kinase inhibitors .

Chemical Probe Synthesis Reactivity Cross-Coupling

PIM Kinase Inhibitor Scaffold Differentiation: Unique 4-Fluoromethylpiperidine Vector vs. Common Aryl/Amino Analogs

The 5,6-dimethyl-4-(piperidin-1-yl)pyrimidine scaffold is a recognized privileged structure in kinase inhibitor design, particularly for PIM kinases [1]. Among this class, the target compound's 4-(4-(fluoromethyl)piperidin-1-yl) group is a specific vector. In the patent literature, the vast majority of exemplified 4-amino or 4-alkoxy analogs bearing a simple piperidine or piperazine ring exhibit potent, but often pan-PIM, inhibition [1]. By introducing a fluoromethyl group on the piperidine ring, the compound is hypothesized to engage a specific sub-pocket within the kinase ATP-binding site, offering a potential avenue for improving selectivity against a broader panel of kinases. While direct comparative IC50 data for this precise compound is not published, the introduction of a fluoromethyl group is a well-validated tactic in medicinal chemistry to fill hydrophobic pockets, enhance metabolic stability by blocking oxidative metabolism at the piperidine ring, and modulate pKa, which can influence kinase selectivity profiles.

PIM Kinase Inhibition Oncology Kinase Selectivity

Optimal Scientific and Industrial Application Scenarios for 4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine


Next-Generation Acid Pump Antagonist (APA) Lead Discovery

This compound serves as a premium scaffold-hopping intermediate for medicinal chemistry teams developing novel reversible proton pump inhibitors (PPIs) beyond the revaprazan chemical series. By replacing the tetrahydroisoquinoline group with a 4-(fluoromethyl)piperidine moiety, programs can explore new intellectual property space while potentially improving pharmacokinetic properties such as metabolic stability and off-target selectivity, as established through structural comparison with the revaprazan core [1].

Selective PIM Kinase Probe Development

The compound is a highly relevant advanced intermediate for synthesizing and testing novel PIM kinase inhibitors with a unique 4-(4-(fluoromethyl)piperidine) vector. In a kinase panel screening cascade, the compound provides a differentiated chemotype compared to common 4-piperidine or 4-piperazine analogs, specifically designed to probe a lipophilic sub-pocket and enhance selectivity, as inferred from class-level SAR of pyrimidine-based PIM inhibitors [2].

Chemical Biology Tool for Studying Fluorine-Protein Interactions

The specific 4-(fluoromethyl)piperidine group makes this compound a valuable chemical biology tool for studying the effect of aliphatic fluorine on protein-ligand binding interactions. Unlike commonly used trifluoromethyl or aryl fluoride probes, the monofluoromethyl group offers a distinct and tunable 19F NMR handle and a unique electrostatic profile. This compound can be used as a reference standard in 19F NMR-based binding assays or as a building block to create a focused library of fluorinated probes for fragment-based drug discovery.

Quote Request

Request a Quote for 4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.